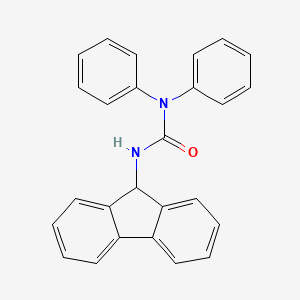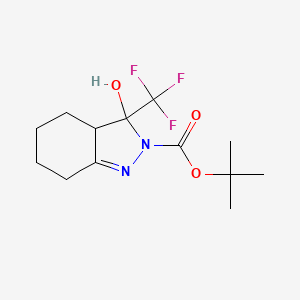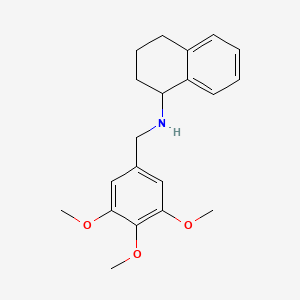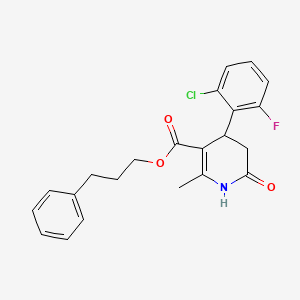![molecular formula C23H25N3O2 B5131926 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B5131926.png)
9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound with a unique structure that combines elements of benzodiazepine and pyridine.
Preparation Methods
The synthesis of 9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride
Properties
IUPAC Name |
9,9-dimethyl-5-propanoyl-6-pyridin-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-4-20(28)26-18-11-6-5-9-15(18)25-17-13-23(2,3)14-19(27)21(17)22(26)16-10-7-8-12-24-16/h5-12,22,25H,4,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUBISYHZBJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,5-naphthalenediamine](/img/structure/B5131858.png)

![2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide](/img/structure/B5131883.png)
![methyl 5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5131884.png)
![Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxylate;oxalic acid](/img/structure/B5131891.png)



![6-(2-chlorophenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5131924.png)
![N'-[(2,5-dimethylphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5131945.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B5131948.png)
![ethyl 3-(1H-indol-3-yl)-2-[(2-oxochromene-3-carbonyl)amino]propanoate](/img/structure/B5131951.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-nitrophenol](/img/structure/B5131955.png)
![6-(1H-benzimidazol-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5131956.png)
